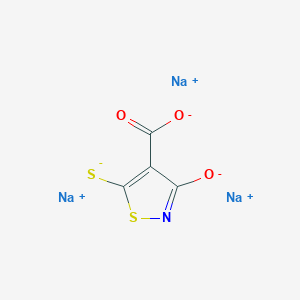

Sodium 3-oxido-5-sulfidoisothiazole-4-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related compounds, such as sodium 5-sulfosalicylate and derivatives of isothiazole, involves various chemical reactions including alkylation, cyclization, and oxidation processes. For instance, alkylation of sodium 3-iminobutyronitrile and carbon disulfide produces alkyl 2-cyano-3-iminodithiobutyrates, which upon iodine oxidation afford alkylthioisothiazole derivatives (James & Krebs, 1982). Furthermore, the synthesis of nitrogen-rich compounds like 4-carboxamide-5-(1H-tetrazol-5-yl)-1H-1,2,3-triazole and its sodium complex demonstrates the complexity and versatility of reactions involving sodium compounds and heterocyclic structures (Qin et al., 2016).

Molecular Structure Analysis

Molecular structure analysis of related compounds, such as sodium 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate, reveals intricate details about the coordination modes and the geometric arrangement of atoms within these compounds. For example, the sodium cation in sodium 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is coordinated by two N atoms and three O atoms, forming layers of ions lying parallel to the bc plane (El‐Hiti et al., 2018).

Chemical Reactions and Properties

Chemical reactions and properties of sulfosalicylates and isothiazoles often involve coordination with metals, demonstrating potential for forming complexes with biological and catalytic activities. For instance, the reaction of sodium 5-sulfosalicylate with copper(II) leads to the formation of a complex demonstrating unusual coordination modes, which is significant for understanding the chemical behavior of sulfosalicylates (Marzotto et al., 2001).

科学的研究の応用

Energy Storage

Sodium compounds have been explored for their potential in energy storage solutions, particularly in the development of sodium-ion batteries. For instance, room temperature sodium-sulfur batteries and sodium-ion cathodes have been identified as promising for large-scale electric energy storage, owing to sodium's abundance and low cost. The research emphasizes the development of electrode materials and electrolytes to enhance performance and reliability for renewable energy and smart grid applications (Pan, Hu, & Chen, 2013).

Pharmacology

In pharmacology, sodium derivatives such as Sodium Tanshinone IIA Sulfonate have been highlighted for their multiple pharmacological activities, including antioxidant, anti-inflammatory, and anti-apoptosis effects. These compounds have been studied for their potential in treating cardiovascular diseases, showcasing the versatility of sodium compounds in drug development and therapeutic applications (Zhou et al., 2019).

Environmental Remediation

Nanoscale zero-valent iron (nZVI) combined with sodium-based oxidants has been explored for the remediation of pollutants in water and soil. This highlights the role of sodium compounds in enhancing the efficiency of environmental remediation technologies, particularly in the activation of oxidants to remove contaminants (Li & Liu, 2021).

Safety And Hazards

The compound is labeled with the signal word “Warning” and has hazard statements H315-H319-H33512. The precautionary statements include P261-P305+P351+P33812.

将来の方向性

The future directions of Sodium 3-oxido-5-sulfidoisothiazole-4-carboxylate are not explicitly mentioned in the available resources. However, given its chemical properties, it may have potential applications in various fields of chemistry and materials science.

Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, please refer to specific scientific literature and resources.

特性

IUPAC Name |

trisodium;3-oxido-5-sulfido-1,2-thiazole-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3NO3S2.3Na/c6-2-1(3(7)8)4(9)10-5-2;;;/h9H,(H,5,6)(H,7,8);;;/q;3*+1/p-3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUZADVMVJWLIDI-UHFFFAOYSA-K |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(SN=C1[O-])[S-])C(=O)[O-].[Na+].[Na+].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4NNa3O3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sodium 3-oxido-5-sulfidoisothiazole-4-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Methoxy-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1141708.png)

![D-Glucose, 2-deoxy-2-[[1-oxo-3-[(1-oxo-9-phenylnonyl)oxy]tetradecyl]amino]-, 3-benzenenonanoate 4-(hydrogen sulfate), (S)-](/img/structure/B1141716.png)